molecular formula C6H9ClN2S B8553519 2-(2-Chloroethyl thio)-1-methylimidazole

2-(2-Chloroethyl thio)-1-methylimidazole

Cat. No. B8553519
M. Wt: 176.67 g/mol
InChI Key: DJEXNCDGAAYYPH-UHFFFAOYSA-N
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Patent
US05405861

Procedure details

To an acetone (40 ml) solution containing 2-mercapto-1-methylimidazole (4.0 g ) and anhydrous potassium carbonate (20 g) was added dropwise, under ice-cooling, 1-bromo-2-chloroethane (5.0 ml). The mixture was stirred for 2 hours at room temperature, to which was added methylene chloride (40 ml), followed by filtration. The filtrate was concentrated under reduced pressure to give 2-(2-chloroethyl thio)-1-methylimidazole (6.2 g ) as a colorless oily substance.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=O.[SH:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:19][CH2:20][Cl:21]>C(Cl)Cl>[Cl:21][CH2:20][CH2:19][S:5][C:6]1[N:7]([CH3:11])[CH:8]=[CH:9][N:10]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
4 g
Type
reactant
Smiles
SC=1N(C=CN1)C
Name
Quantity
20 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature, to which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, under ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
followed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClCCSC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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